

Solubility Profile of Ethyl β-D-Glucopyranoside: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ethyl beta-D-glucopyranoside

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An In-depth Examination of the Solubility of Ethyl β -D-Glucopyranoside in Aqueous and Organic Media for Applications in Research and Drug Development.

This technical guide provides a comprehensive overview of the solubility of ethyl β -D-glucopyranoside, a key intermediate in various chemical and pharmaceutical applications. Understanding the solubility of this compound in different solvent systems is critical for its effective use in synthesis, formulation, and biological assays. This document compiles available quantitative and qualitative solubility data, details standard experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Physicochemical Properties

To contextualize its solubility, a summary of the key physicochemical properties of ethyl β -D-glucopyranoside is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl β-D-Glucopyranoside



Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O ₆	[1][2]
Molecular Weight	208.21 g/mol	[1][2]
Melting Point	73 °C (in acetone)	[1]
Boiling Point (Predicted)	395.1 ± 42.0 °C	[1]
logP (Predicted)	-1.9	[3]
Polar Surface Area	99.38 Ų	[3]

Solubility Data

The solubility of ethyl β -D-glucopyranoside is a critical parameter for its handling and application. The following tables summarize the available quantitative and qualitative solubility data in water and various organic solvents.

Quantitative Solubility Data

Quantitative solubility data for ethyl β -D-glucopyranoside is available for water (predicted) and dimethyl sulfoxide (DMSO). Due to the limited availability of direct quantitative data for other common organic solvents, solubility information for the closely related analogue, methyl β -D-glucopyranoside, is included for comparative purposes.

Table 2: Quantitative Solubility of Ethyl β-D-Glucopyranoside and a Key Analog



Compound	Solvent	Temperatur e (°C)	Solubility	Unit	Source
Ethyl β-D- glucopyranosi de	Water	Not Specified	590	g/L (Predicted)	[3]
Ethyl β-D- glucopyranosi de	DMSO	Not Specified	100	mg/mL	[4]
Methyl β-D- glucopyranosi de	Water	Not Specified	100	mg/mL	[5]
Methyl β-D- glucopyranosi de	Methanol	Not Specified	100	mg/mL	[5]

Qualitative Solubility Data

Ethyl β -D-glucopyranoside has been reported to be soluble in a range of polar organic solvents.

Table 3: Qualitative Solubility of Ethyl β-D-Glucopyranoside

Solvent	Solubility	Source
Chloroform	Soluble	[1]
Dichloromethane	Soluble	[1]
Ethyl Acetate	Soluble	[1]
Acetone	Soluble	[1]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of



a compound in a given solvent.

Shake-Flask Method for Determining Equilibrium Solubility

This protocol outlines the steps for determining the solubility of ethyl β -D-glucopyranoside in a solvent of interest.

Materials and Equipment:

- Ethyl β-D-glucopyranoside (solid)
- Solvent of interest (e.g., water, ethanol, acetone)
- Analytical balance
- Vials with screw caps
- Orbital shaker or vortex mixer
- · Constant temperature bath or incubator
- Centrifuge
- Syringes and filters (e.g., 0.22 μm PTFE or PVDF)
- · Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)

Procedure:

- Preparation of Supersaturated Solution:
 - Add an excess amount of solid ethyl β-D-glucopyranoside to a vial containing a known volume of the solvent. The excess solid should be clearly visible.



Seal the vial tightly to prevent solvent evaporation.

Equilibration:

- Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).
- Agitate the mixture using an orbital shaker or vortex mixer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is considered to be at equilibrium when the concentration of the solute in the solution does not change over time.

Phase Separation:

- After equilibration, allow the vial to stand undisturbed at the constant temperature to allow the excess solid to sediment.
- Alternatively, centrifuge the vial at a high speed to pellet the undissolved solid.

Sample Collection and Preparation:

- Carefully withdraw an aliquot of the clear supernatant using a syringe.
- Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
- Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

Quantification:

- Analyze the concentration of ethyl β-D-glucopyranoside in the diluted solution using a prevalidated analytical method (e.g., HPLC-UV).
- Prepare a calibration curve using standard solutions of known concentrations of ethyl β-Dglucopyranoside in the same solvent.
- Calculate the concentration of the original saturated solution by applying the dilution factor.



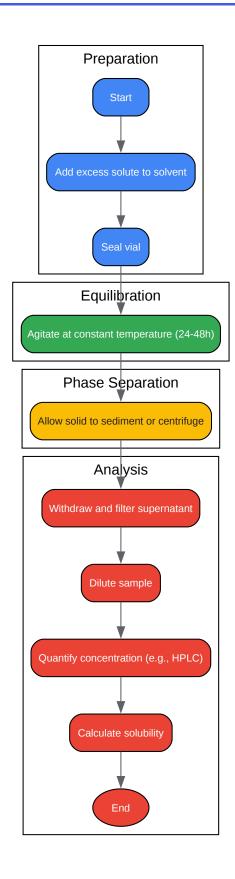




Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask solubility determination method.





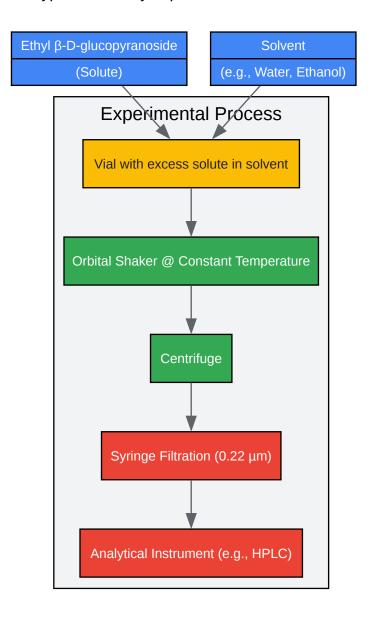
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Workflow for Shake-Flask Solubility Determination.



Visualization of Experimental Design

To further clarify the experimental setup, the following diagram outlines the key components and their relationships in a typical solubility experiment.



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Key Components of a Solubility Experiment.

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